molecular formula C15H22N2O B4560562 N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide

N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B4560562
M. Wt: 246.35 g/mol
InChI Key: XWJFFGWRGSXACE-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that features a pyrrolidine ring and an acetamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributes to its biological activity and pharmacological properties.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-(propan-2-yl)aniline with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with pyrrolidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the pyrrolidine ring, resulting in different biological activity.

    N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of the propan-2-yl group.

    N-(4-chlorophenyl)acetamide: Contains a chlorine atom, altering its chemical properties and reactivity.

Uniqueness

N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both the pyrrolidine ring and the propan-2-yl group. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)13-5-7-14(8-6-13)16-15(18)11-17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJFFGWRGSXACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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